REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[C:12][Si](C)(C)C)=[C:7]([N+:17]([O-:19])=[O:18])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[CH:12])=[C:7]([N+:17]([O-:19])=[O:18])[CH:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|
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Name
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(4-tert-Butyl-2-nitro-phenylethynyl)-trimethyl-silane
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Quantity
|
3.167 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=CC(=C(C=C1)C#C[Si](C)(C)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The resulting mixture was partitioned between ethylacetate and water
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Type
|
WASH
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Details
|
The ethylacetate layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography with gradient elution with 0 to 5% ethylacetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C=C1)C#C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.398 mmol | |
AMOUNT: MASS | 1.91 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |